4-Carbamothioylbenzamide
Overview
Description
4-Carbamothioylbenzamide is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol It is known for its unique structure, which includes a benzamide core substituted with a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carbamothioylbenzamide can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-amidinobenzamide hydrochloride with diammonium sulfide in water at room temperature . This reaction typically yields the desired product with a yield of around 75%.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Carbamothioylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamothioyl group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Diammonium Sulfide: Used in the synthesis of this compound from 4-amidinobenzamide hydrochloride.
Solvents: Water is commonly used as a solvent in the synthesis process.
Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself. Further reactions can lead to derivatives or modifications of the benzamide core.
Scientific Research Applications
4-Carbamothioylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
4-Carbamothioylbenzamide can be compared with other similar compounds, such as thiazole carbamothioyl benzamide derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the benzamide core and the carbamothioyl group in this compound distinguishes it from other related compounds.
Comparison with Similar Compounds
Properties
IUPAC Name |
4-carbamothioylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-7(11)5-1-3-6(4-2-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZWPDVFJRWAAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80393-37-9 | |
Record name | 4-carbamothioylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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